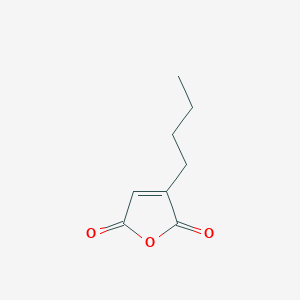

2,5-Furandione, 3-butyl-

Description

Contextualization within the Anhydride (B1165640) and Furanone Chemical Classes

2,5-Furandione, 3-butyl- belongs to two principal classes of chemical compounds: cyclic anhydrides and furanones. As a cyclic anhydride, it is derived from a dicarboxylic acid, in this case, butylsuccinic acid, through the removal of a water molecule. This functional group is characterized by the -C(O)O(O)C- linkage within the heterocyclic ring. The anhydride moiety imparts significant reactivity to the molecule, making it susceptible to nucleophilic attack and ring-opening reactions. wikipedia.org For instance, it readily hydrolyzes in the presence of water to yield the corresponding dicarboxylic acid. wikipedia.org

The core structure of the molecule is a furanone, specifically a dihydrofuran-2,5-dione. Furanones are a class of heterocyclic compounds derived from furan (B31954), featuring a ketone or lactone functional group. The "2,5-dione" designation indicates the presence of two carbonyl groups at positions 2 and 5 of the furan ring. The "dihydro-" prefix signifies that the furan ring is saturated, lacking the double bonds typically found in furan.

Nomenclature and Systematic Identification of 2,5-Furandione, 3-butyl-

The systematic identification of a chemical compound is crucial for unambiguous communication in scientific literature and databases. This involves adherence to standardized naming conventions and the assignment of unique registry numbers.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3-butyloxolane-2,5-dione . The name is derived by identifying the parent heterocycle as "oxolane" (a saturated five-membered ring with one oxygen atom), with two ketone groups at positions 2 and 5 ("-2,5-dione"), and a butyl substituent at position 3 ("3-butyl-").

For indexing and database retrieval, the most critical identifier is the Chemical Abstracts Service (CAS) Registry Number. The CAS number for 2,5-Furandione, 3-butyl- is 2035-76-9 . alfa-chemistry.com This unique numerical identifier ensures that researchers can accurately locate information about this specific compound regardless of the synonym used.

Table 1: Chemical Identification of 2,5-Furandione, 3-butyl-

| Identifier | Value |

| IUPAC Name | 3-butyloxolane-2,5-dione |

| CAS Number | 2035-76-9 alfa-chemistry.com |

| Molecular Formula | C8H12O3 cymitquimica.com |

| Molecular Weight | 156.18 g/mol cymitquimica.com |

In addition to its formal IUPAC name, 2,5-Furandione, 3-butyl- is commonly referred to by several synonyms. The most prevalent of these are butylsuccinic anhydride and 3-butyldihydrofuran-2,5-dione . cymitquimica.com

The name "butylsuccinic anhydride" highlights its relationship to succinic anhydride, a well-known and widely used chemical. wikipedia.org It indicates that a butyl group has replaced a hydrogen atom on the carbon backbone of the succinic anhydride ring. This synonym is often used in the context of its synthesis and reactions, which are analogous to those of other alkyl-substituted succinic anhydrides. thieme-connect.com

The synonym "3-butyldihydrofuran-2,5-dione" is a descriptive name that closely follows the structural features of the molecule. cymitquimica.com It identifies the furanone ring system ("dihydrofuran-2,5-dione") and the position of the butyl substituent. This name is particularly useful for conveying the heterocyclic nature of the compound. Other variations include 3-butyl-2,5-furandione and 3-butyloxolane-2,5-dione.

Structural Elucidation and Isomeric Considerations of Butyl-Substituted Furandiones

The molecular structure of 2,5-Furandione, 3-butyl- consists of a saturated five-membered ring containing one oxygen atom and two carbonyl groups. A butyl group is attached to the carbon atom at the 3-position of the ring. The presence of a chiral center at the 3-position means that 2,5-Furandione, 3-butyl- can exist as a pair of enantiomers (R and S isomers). The specific stereochemistry is not always defined in commercial products, which are often sold as a racemic mixture.

Isomerism is an important consideration for butyl-substituted furandiones. Besides the enantiomers of the 3-butyl derivative, constitutional isomers also exist. For example, the butyl group could be attached to a different carbon atom, or a different isomer of the butyl group could be present. One such isomer is 3-tert-butyl-2,5-furandione, which has a tert-butyl group at the 3-position. chemspider.com The different spatial arrangement and electronic properties of these isomers can lead to variations in their physical and chemical properties.

Table 2: Selected Isomers of Butyl-Substituted Furandiones

| Isomer Name | CAS Number | Molecular Formula | Structural Feature |

| 3-tert-Butyl-2,5-furandione | 18261-07-9 chemspider.com | C8H10O3 chemspider.com | Tert-butyl group at position 3 chemspider.com |

| 3,4-Dimethyl-2,5-furandione | 766-39-2 chembk.com | C6H6O3 chembk.com | Two methyl groups at positions 3 and 4 chembk.com |

| 3-Methyl-2,5-furandione | 616-02-4 nist.gov | C5H4O3 nist.gov | Methyl group at position 3 nist.gov |

Historical Context and Evolution of Research on Alkyl-Substituted Furandiones

Research into alkyl-substituted furandiones is part of a broader field of study focused on the synthesis and application of cyclic anhydrides. Succinic anhydride, the parent compound, has been known for a long time and is prepared industrially by the catalytic hydrogenation of maleic anhydride. wikipedia.org

The synthesis of monosubstituted succinic acids and their corresponding anhydrides has been an area of significant interest due to their utility as intermediates in organic synthesis. thieme-connect.com Various methods have been developed for their preparation, including the alkylation of the dianion of a monoester of succinic acid. thieme-connect.comresearchgate.net For example, the dianion of mono-tert-butyl succinate (B1194679) can be alkylated with a variety of alkyl halides to produce the corresponding substituted succinate derivatives, which can then be converted to the diacid and subsequently the anhydride. thieme-connect.com

The Alder-ene reaction between maleic anhydride and alkenes is another important route to alkenylsuccinic anhydrides. wikipedia.org These compounds have found applications as sizing agents in the paper industry. wikipedia.org The development of methods for the synthesis of various alkyl- and alkenyl-substituted furandiones has been driven by the need for building blocks with specific properties for use in the production of polymers, surfactants, and other specialty chemicals. The reactivity of the anhydride ring, which allows for ring-opening reactions with nucleophiles, makes these compounds valuable for introducing functional groups and modifying the properties of other molecules.

Structure

3D Structure

Properties

CAS No. |

100378-66-3 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

3-butylfuran-2,5-dione |

InChI |

InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h5H,2-4H2,1H3 |

InChI Key |

CDVFNBYSWJAEPJ-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC(=O)OC1=O |

Canonical SMILES |

CCCCC1=CC(=O)OC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Furandione, 3 Butyl

Synthesis via Succinic Acid Derivatives

The synthesis of 2,5-Furandione, 3-butyl- often commences from precursors that already possess the core succinic acid framework. These methods are advantageous due to the ready availability of the starting materials.

Hydrogenation of Butylmaleic Anhydride (B1165640) Precursors

A primary route to butylsuccinic anhydride involves the catalytic hydrogenation of an unsaturated precursor, butylmaleic anhydride. This process selectively reduces the carbon-carbon double bond of the maleic anhydride moiety without affecting the anhydride ring. Alkenyl succinic anhydrides, which are precursors to alkyl succinic anhydrides, are frequently used as intermediates in these syntheses. google.com

The hydrogenation is typically carried out in the presence of a heterogeneous catalyst. Common catalysts for this transformation include transition metals such as nickel, palladium, and copper, often supported on materials like ceria (CeO₂). mdpi.com For instance, studies on the hydrogenation of maleic anhydride have shown that a Ni/CeO₂ catalyst can achieve nearly 100% conversion in a relatively short time. mdpi.com The reaction is generally performed in a batch reactor under a hydrogen atmosphere at elevated temperatures and pressures. mdpi.com

Table 1: Catalytic Systems for Hydrogenation of Maleic Anhydride Derivatives

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Conversion (%) |

|---|---|---|---|---|

| Nickel | CeO₂ | 210 | 5.0 | ~100 |

| Cobalt | CeO₂ | 210 | 5.0 | 70 (in 60 min) |

The data in this table is based on the hydrogenation of maleic anhydride and is indicative of the conditions that could be adapted for butylmaleic anhydride. mdpi.com

Dehydration and Anhydride Ring Formation Strategies

An alternative approach within this category is the dehydration of butylsuccinic acid to form the cyclic anhydride. This intramolecular condensation reaction is a fundamental method for the formation of five-membered ring anhydrides. The reaction can be promoted by either chemical dehydrating agents or by thermal means.

Commonly used chemical reagents for this purpose include acetic anhydride and phosphorus pentoxide. These reagents facilitate the removal of a molecule of water from the two carboxylic acid groups of butylsuccinic acid, leading to the formation of the anhydride ring. For related compounds, propylphosphonic anhydride (T3P®) has also been shown to be an effective dehydrating agent in organic synthesis. researchgate.net

Thermal dehydration is another viable option, which involves heating the dicarboxylic acid to a temperature sufficient to drive off water. This method is often preferred in industrial settings due to its cost-effectiveness, though it may require higher temperatures and can sometimes lead to side reactions if not carefully controlled.

Approaches Involving Alkyl Substitution on Dihydrofurandione Ring Systems

This synthetic strategy involves the introduction of the butyl group onto a pre-existing dihydrofurandione (succinic anhydride) ring. This is typically achieved through an alkylation reaction. The process commences with the deprotonation of succinic anhydride at one of the α-carbons using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a reactive enolate intermediate.

This enolate then acts as a nucleophile, attacking an electrophilic butyl source, commonly a butyl halide like butyl bromide or butyl iodide. This step forges the new carbon-carbon bond at the 3-position of the furan-2,5-dione ring, yielding the desired 3-butyl-2,5-furandione. Careful control of the reaction conditions, such as temperature and stoichiometry, is crucial to prevent potential side reactions like O-alkylation or multiple alkylations.

Catalytic Systems in the Synthesis of Alkyl-Substituted Succinic Anhydrides

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthesis of alkyl-substituted succinic anhydrides. Various catalytic systems are employed depending on the specific synthetic route.

In the preparation of alkenyl succinic anhydride precursors, which are subsequently hydrogenated, catalysts can be employed to facilitate the 'ene' reaction between an alkene and maleic anhydride. For instance, silica (B1680970) gel and silicates have been used as catalysts for the reaction of internal olefins with maleic anhydride. google.com Organotin chloride catalysts have also been shown to be effective for the synthesis of allyl succinic anhydride from propene and maleic anhydride. google.com

Table 2: Catalysts in the Synthesis of Alkyl Succinic Anhydrides and their Precursors

| Synthetic Step | Catalyst Type | Specific Example |

|---|---|---|

| Alkenyl Succinic Anhydride Synthesis | Solid Acid | Silica Gel, Silicates |

| Alkenyl Succinic Anhydride Synthesis | Organometallic | n-butyl tin trichloride |

Stereochemical Control and Diastereoselective Synthesis of 2,5-Furandione, 3-butyl-

The 3-position of 2,5-Furandione, 3-butyl- is a stereocenter, meaning the compound can exist as a pair of enantiomers. In applications where a single enantiomer is required, stereochemical control during the synthesis is essential. This is achieved through asymmetric synthesis, often employing chiral auxiliaries.

A chiral auxiliary is a chiral compound that is temporarily incorporated into the structure of the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

In the context of synthesizing a specific enantiomer of 3-butyl-2,5-furandione, one could envision a strategy where a succinic acid derivative is first attached to a chiral auxiliary, such as a chiral oxazolidinone (an Evans auxiliary) or a derivative of pseudoephedrine. wikipedia.org The resulting chiral substrate would then be subjected to alkylation with a butyl halide. The steric bulk of the chiral auxiliary would direct the approach of the butyl group, leading to the preferential formation of one diastereomer. Finally, cleavage of the chiral auxiliary would yield the enantiomerically enriched 3-butyl-2,5-furandione. The efficiency of such a process is measured by the diastereomeric excess (d.e.) of the product formed.

Table 3: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Class | Typical Activating Reagent |

|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Oxazolidinone | n-Butyllithium |

| (1S,2S)-(+)-Pseudoephedrine | Amino alcohol derivative | Lithium diisopropylamide |

| (S)-(-)-4-Benzyl-2-oxazolidinone | Oxazolidinone | n-Butyllithium |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2,5 Furandione, 3 Butyl

Ring-Opening Reactions of the Anhydride (B1165640) Moiety

The anhydride group in 2,5-Furandione, 3-butyl- is highly reactive towards nucleophiles. This reactivity stems from the electron-withdrawing nature of the two carbonyl groups and the inherent strain in the five-membered ring.

Nucleophilic Attack Pathways (e.g., Alcoholysis, Aminolysis)

Nucleophilic attack on one of the carbonyl carbons of the anhydride ring is a fundamental reaction pathway. This leads to the opening of the ring and the formation of a carboxylic acid derivative.

Alcoholysis: The reaction of 2,5-Furandione, 3-butyl- with an alcohol (alcoholysis) results in the formation of a monoester of 3-butylmaleic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer yields the final ester product. This reaction can often be catalyzed by either acid or base. libretexts.orgyoutube.com

Aminolysis: Similarly, the reaction with primary or secondary amines (aminolysis) yields the corresponding monoamide of 3-butylmaleic acid. The mechanism is analogous to alcoholysis, with the nitrogen atom of the amine acting as the nucleophile. libretexts.org The kinetics of aminolysis reactions are influenced by the nucleophilicity of the amine and the reaction conditions. rsc.org

Table 1: Products of Nucleophilic Attack on 2,5-Furandione, 3-butyl-

| Nucleophile | Reagent Example | Product |

| Alcohol | Ethanol | 4-(ethoxycarbonyl)-3-butyl-2-butenoic acid |

| Amine | Ethylamine | 4-(ethylamino)-4-oxo-3-butyl-2-butenoic acid |

Hydrolysis Kinetics and Equilibrium Considerations

In the presence of water, 2,5-Furandione, 3-butyl- undergoes hydrolysis to form 3-butylmaleic acid. wikipedia.org This reaction involves the cleavage of the anhydride ring by a water molecule. qiboch.comzbaqchem.comxiangyuch.com The hydrolysis can be catalyzed by acids or bases. zbaqchem.comxiangyuch.com The reaction is reversible, but the equilibrium generally favors the formation of the dicarboxylic acid, especially in the presence of excess water.

The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts. In some cases, the hydrolysis of maleic anhydride copolymers requires the use of a mutual solvent to facilitate the interaction between water and the hydrophobic polymer backbone. google.com

Intermolecular and Intramolecular Cyclization Reactions

The derivatives of 2,5-Furandione, 3-butyl- formed from ring-opening reactions can potentially undergo further cyclization reactions. For instance, the monoamides formed from aminolysis can be dehydrated to form the corresponding N-substituted 3-butylmaleimides. frontiersin.org

Intermolecular reactions are also possible. For example, maleic anhydride can undergo photochemical [2+2] cycloaddition reactions with alkenes to form cyclobutane derivatives. rsc.org It is conceivable that 2,5-Furandione, 3-butyl- could participate in similar intermolecular cycloadditions.

Reactions Involving the Butyl Side Chain

The reactivity of the butyl side chain is influenced by its attachment to the electron-withdrawing furanone ring.

Alpha-Carbon Reactivity and Functionalization

The carbon atom of the butyl group adjacent to the furanone ring (the alpha-carbon) is activated by the carbonyl groups. The hydrogens on this alpha-carbon are more acidic than those on a typical alkane due to the electron-withdrawing nature of the adjacent pi system, which can stabilize a resulting carbanion (enolate). msu.edusketchy.comyoutube.com This increased acidity makes the alpha-carbon a potential site for various reactions.

Deprotonation of the alpha-hydrogen can lead to the formation of an enolate, which is a powerful nucleophile. sketchy.com This enolate can then react with various electrophiles, allowing for the functionalization of the butyl side chain at the alpha-position. Such reactions are common for aldehydes and ketones and can be extended to carboxylic acid derivatives. msu.edulibretexts.org

Table 2: Potential Reactions at the Alpha-Carbon of the Butyl Side Chain

| Reaction Type | Reagent Example | Potential Product |

| Halogenation | Br₂ / PBr₃ (Hell-Volhard-Zelinsky) | 2,5-Furandione, 3-(1-bromobutyl)- |

| Alkylation | Alkyl halide (e.g., CH₃I) after enolate formation | 2,5-Furandione, 3-(1-methylbutyl)- |

Olefinic Transformations from Unsaturated Precursors (if applicable to synthetic pathways)

The synthesis of 2,5-Furandione, 3-butyl- could potentially start from unsaturated precursors. For instance, a common industrial route to maleic anhydride involves the oxidation of n-butane. wikipedia.org A similar strategy could be envisioned for a substituted butane to yield a substituted maleic anhydride.

Alternatively, if the butyl group were introduced via a different synthetic route that involved an unsaturated intermediate, subsequent transformations of a double bond within the side chain could be possible. However, specific synthetic pathways starting from olefinic precursors to directly form 2,5-Furandione, 3-butyl- are not prominently described in the surveyed literature. The reactivity of the maleic anhydride core generally dominates its chemical behavior.

Diels-Alder Reactions and Other Cycloaddition Chemistry of Substituted Furandiones

The 2,5-furandione ring system, containing a conjugated diene motif locked in an s-cis conformation, is a competent participant in Diels-Alder reactions, a powerful class of [4+2] cycloadditions for forming six-membered rings. quora.comwikipedia.org In the case of 2,5-Furandione, 3-butyl-, the double bond within the ring acts as part of the diene, though its reactivity is influenced by the two adjacent electron-withdrawing carbonyl groups, which can also make it behave as a dienophile. Generally, furan (B31954) and its derivatives serve as electron-rich dienes in Diels-Alder reactions, reacting with electron-deficient dienophiles. quora.com

The reaction is a concerted, pericyclic process where four π-electrons from the diene and two π-electrons from the dienophile form a cyclic transition state, leading to a cyclohexene derivative. youtube.comsigmaaldrich.com The presence of the butyl group at the C-3 position introduces steric and electronic factors that influence the regioselectivity and stereoselectivity of the cycloaddition.

Substituted furandiones can also participate in other types of cycloadditions, such as [8+2] cycloadditions when reacted with appropriate 8π-components like 8,8-dicyanoheptafulvene. nih.gov These higher-order cycloadditions provide pathways to more complex polycyclic structures. nih.gov The versatility of furan-based compounds in cycloadditions is a key feature in the synthesis of diverse heterocyclic molecules. nih.gov

Below is a table illustrating the expected outcomes of Diels-Alder reactions between 2,5-Furandione, 3-butyl- (acting as the diene component) and various dienophiles.

| Dienophile | Expected Product Structure | Key Features of the Reaction |

| Maleic Anhydride | Bicyclic anhydride adduct | Reaction is driven by the formation of two stable sigma bonds. sigmaaldrich.com The stereochemistry is typically controlled by the endo rule, although exceptions can occur. wikipedia.org |

| Ethylene | Butyl-substituted oxabicyclo[2.2.2]octene derivative | A simple [4+2] cycloaddition. The reaction may require elevated temperatures due to the lower reactivity of ethylene compared to activated dienophiles. youtube.com |

| Ethyl Acrylate | Regioisomeric bicyclic adducts | The butyl group and the ester group on the dienophile direct the regiochemical outcome. The major regioisomer is predicted based on the alignment of frontier molecular orbitals. |

| Dimethyl Acetylenedicarboxylate (DMAD) | Bicyclic adduct with a double bond | The reaction with an alkyne dienophile results in a cyclohexadiene system within the bicyclic product. Furan derivatives show good reactivity with highly electron-deficient dienophiles like DMAD. researchgate.net |

Radical Reactions and Their Mechanistic Implications for Butylsuccinic Anhydride

The 3-butyl-2,5-furandione molecule can undergo radical reactions, typically initiated by heat or a radical initiator like Azobisisobutyronitrile (AIBN). libretexts.org The reaction can proceed through several pathways, including radical addition to the double bond or hydrogen abstraction from the butyl group.

A common radical reaction is polymerization, where the double bond of the furandione ring participates in chain growth. The free-radical copolymerization of maleic anhydride (the parent compound of 2,5-furandione) with other monomers like methyl methacrylate has been studied, showing that the anhydride content affects the kinetics of the reaction. rsc.org

Another potential pathway involves the abstraction of an allylic hydrogen atom from the butyl group. researchgate.net The stability of the resulting radical influences the course of the reaction. The mechanistic steps for radical reactions generally involve initiation, propagation, and termination. libretexts.org

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form initial radicals. libretexts.orgresearchgate.net

Propagation: The initial radical can add across the C=C double bond of the furandione or abstract a hydrogen atom from the butyl chain. This new radical can then react with another molecule, propagating the chain.

Termination: Two radicals combine or disproportionate to form non-radical products. scispace.com

The formation of butylsuccinic anhydride from 2,5-Furandione, 3-butyl- would likely involve a radical reduction or hydrogenation mechanism. In such a process, a hydrogen-donating radical species would add across the double bond. For instance, a process mediated by a radical initiator and a hydrogen source (like a thiol) could lead to the saturated anhydride. libretexts.org The disproportionation and combination reactions of butyl free radicals themselves have been studied, providing insight into the potential side products and termination steps in such reactions. scispace.com

The table below summarizes potential radical reaction pathways for 2,5-Furandione, 3-butyl-.

| Radical Initiator | Reagent/Conditions | Potential Reaction Pathway | Mechanistic Implication |

| AIBN | Heat | Radical Polymerization | The furandione ring acts as a monomer, leading to a polymer chain. The termination rate can be influenced by the anhydride content. rsc.org |

| Benzoyl Peroxide (BPO) | Unsaturated Substrate (e.g., Styrene) | Grafting Copolymerization | Radicals formed on the butyl group or the ring can initiate grafting onto another polymer backbone. researchgate.net |

| AIBN or heat | Thiol (e.g., t-BuSH) | Radical Reduction | Formation of butylsuccinic anhydride via radical addition of hydrogen across the double bond. libretexts.org |

| Di-tert-butyl peroxide | Heat, gas phase | Radical decomposition/rearrangement | Potential for fragmentation of the butyl group or rearrangement of the ring, depending on the stability of the intermediate radicals. scispace.com |

Chemo- and Regioselectivity in Transformations of 2,5-Furandione, 3-butyl-

Chemo- and regioselectivity are critical aspects of the reactivity of 2,5-Furandione, 3-butyl-, given its multiple reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reaction with a nucleophile, attack could occur at one of the carbonyl carbons of the anhydride or at the double bond (via Michael addition). The specific reagent and reaction conditions determine the outcome. Hard nucleophiles tend to attack the carbonyl carbon, leading to ring-opening, while soft nucleophiles are more likely to undergo conjugate addition to the double bond.

Regioselectivity concerns the specific site of reaction when multiple positions on a functional group are available. In the context of 2,5-Furandione, 3-butyl-, this is particularly relevant in addition and cycloaddition reactions.

Diels-Alder Reactions: The butyl group at the C-3 position exerts a significant directing effect. As an electron-donating group, it influences the electronic distribution in the diene system. When reacting with an unsymmetrical dienophile, two regioisomeric products are possible. The predominant isomer is typically the one predicted by considering the alignment of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. Steric hindrance from the butyl group also plays a crucial role, potentially favoring the formation of the less sterically congested product.

Radical Additions: In a radical addition to the double bond, the incoming radical will preferentially add to the carbon atom that results in the more stable intermediate radical. The two carbons of the double bond (C-3 and C-4) are not equivalent. Addition at C-4 would place the new radical at C-3, adjacent to the butyl group and a carbonyl group. Addition at C-3 would place the radical at C-4, adjacent to the other carbonyl group. The relative stability of these two possible intermediate radicals will dictate the regiochemical outcome of the addition.

The following table outlines the expected selectivity in key transformations of 2,5-Furandione, 3-butyl-.

| Reaction Type | Reagent | Expected Selectivity | Controlling Factors |

| Diels-Alder Cycloaddition | Propylene (unsymmetrical dienophile) | Regioselective | Electronic effects (electron-donating butyl group) and steric hindrance direct the orientation of the dienophile. |

| Michael Addition | Lithium dibutylcuprate (soft nucleophile) | Chemoselective and Regioselective | Preferential 1,4-conjugate addition to the double bond over 1,2-addition to the carbonyls. The butyl group from the cuprate will add to the C-4 position. |

| Radical Bromination | N-Bromosuccinimide (NBS), light | Regioselective | Preferential abstraction of the allylic hydrogen on the butyl group that leads to the most stable radical intermediate. |

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Chemoselective | The electron-deficient double bond is epoxidized in preference to C-H insertion on the butyl chain. |

Advanced Spectroscopic Characterization and Structural Analysis of 2,5 Furandione, 3 Butyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound. The following sections predict the key features of the ¹H, ¹³C, and 2D NMR spectra of 2,5-Furandione, 3-butyl-.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the butyl group and the single proton on the furanone ring. The electron-withdrawing nature of the anhydride (B1165640) ring will influence the chemical shifts of the adjacent protons.

The protons of the butyl chain can be designated as follows:

H-α: The two protons on the carbon directly attached to the furanone ring.

H-β: The two protons on the second carbon of the butyl chain.

H-γ: The two protons on the third carbon of the butyl chain.

H-δ: The three protons of the terminal methyl group.

H-ring: The single proton on the double bond of the furanone ring.

Based on data from similar alkyl-substituted systems, the predicted chemical shifts and multiplicities are summarized below. The ring proton (H-ring) is expected to be significantly downfield due to the deshielding effects of the conjugated carbonyl groups. echemi.com The protons of the butyl chain will exhibit standard aliphatic chemical shifts, with the H-α protons being the most deshielded due to their proximity to the ring.

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

|---|---|---|---|

| H-ring | ~6.3 - 6.5 | Singlet (s) or Triplet (t) | May show very weak long-range coupling to H-α |

| H-α | ~2.2 - 2.5 | Triplet (t) | Coupled to H-β |

| H-β | ~1.5 - 1.7 | Sextet | Coupled to H-α and H-γ |

| H-γ | ~1.3 - 1.5 | Sextet | Coupled to H-β and H-δ |

| H-δ | ~0.9 - 1.0 | Triplet (t) | Coupled to H-γ |

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. For maleic anhydride itself, the carbonyl carbons appear around 167 ppm and the olefinic carbons at approximately 136 ppm. rsc.org The introduction of the butyl group will introduce four new signals in the aliphatic region and cause slight shifts in the ring carbon signals.

The carbons are designated as follows:

C2, C5: The two carbonyl carbons.

C3, C4: The two sp² hybridized carbons of the double bond.

C-α, C-β, C-γ, C-δ: The four carbons of the butyl chain.

The predicted chemical shifts are detailed in the table below. The carbonyl carbons (C2 and C5) and the olefinic carbons (C3 and C4) are expected at low field, characteristic of such functional groups. zbaqchem.com

| Carbon Designation | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C2, C5 | ~165 - 170 | Carbonyl Carbons |

| C3, C4 | ~135 - 145 | Olefinic Carbons (C=C) |

| C-α | ~25 - 30 | Aliphatic CH₂ attached to ring |

| C-β | ~28 - 32 | Aliphatic CH₂ |

| C-γ | ~21 - 24 | Aliphatic CH₂ |

| C-δ | ~13 - 15 | Aliphatic CH₃ |

While 1D NMR provides foundational data, 2D NMR experiments would be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations would be observed between H-α and H-β, H-β and H-γ, and H-γ and H-δ, confirming the integrity of the butyl chain. A very weak correlation might be seen between the H-ring and H-α protons through long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting H-ring to C4, H-α to C-α, H-β to C-β, H-γ to C-γ, and H-δ to C-δ, allowing for the definitive assignment of the carbon signals of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary carbons and piecing together the molecular framework. Key expected correlations would include:

The H-ring proton correlating to the carbonyl carbons (C2 and C5) and the substituted olefinic carbon (C3).

The H-α protons correlating to the ring carbons (C3 and C4) and to C-β and C-γ of the butyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. It could be used to confirm the cis-geometry of the double bond and the spatial relationship between the butyl chain and the ring proton.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations, especially Anhydride Bands

Infrared spectroscopy is an excellent tool for identifying key functional groups. The most prominent feature in the IR spectrum of 2,5-Furandione, 3-butyl- would be the characteristic absorptions of the cyclic anhydride group. spectroscopyonline.com

Acid anhydrides exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. For five-membered cyclic anhydrides, these bands are typically found at high wavenumbers. researchgate.net The spectrum would also show C-H stretching from the alkyl chain and the olefinic C-H bond.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Olefinic C-H Stretch | ~3100 - 3000 | Medium |

| Aliphatic C-H Stretch | ~2960 - 2850 | Strong |

| Asymmetric C=O Stretch | ~1865 - 1845 | Strong |

| Symmetric C=O Stretch | ~1785 - 1760 | Very Strong |

| C=C Stretch | ~1640 - 1600 | Medium |

| C-O-C Stretch | ~1300 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification. The molecular formula for 2,5-Furandione, 3-butyl- is C₈H₁₀O₃, giving it a molecular weight of 154.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 154. The fragmentation pattern would likely involve characteristic losses from the butyl chain and cleavage of the anhydride ring. sci-hub.se Common fragmentation pathways for alkyl chains involve the loss of alkyl radicals. libretexts.org

Predicted Fragmentation Pattern:

m/z = 154: Molecular ion (M⁺).

m/z = 111: Loss of a propyl radical (•C₃H₇, 43 Da).

m/z = 97: Loss of a butyl radical (•C₄H₉, 57 Da).

m/z = 98: This could correspond to succinic anhydride from a rearrangement. sci-hub.se

Acylium ions: Cleavage at the alpha-beta bond of the butyl chain could also lead to characteristic fragments.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar character, such as the C=C bond, often produce strong Raman signals.

For 2,5-Furandione, 3-butyl-, the Raman spectrum would be expected to show:

A strong band for the C=C stretching vibration (~1640 cm⁻¹).

Characteristic bands for the symmetric C=O stretch, which is often strong in the Raman spectra of anhydrides. semanticscholar.orgsemanticscholar.org

Bands corresponding to the C-H stretching and bending modes of the alkyl chain.

The combination of IR and Raman spectra provides a more complete vibrational fingerprint of the molecule. researchgate.net

UV-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of 2,5-Furandione, 3-butyl- is expected to be influenced by the electronic transitions associated with the α,β-unsaturated carbonyl system of the maleic anhydride ring. The parent compound, maleic anhydride, exhibits low-intensity absorption bands in the near-ultraviolet region, which are attributed to n → π* transitions of the carbonyl groups, and a high-intensity band at shorter wavelengths (in the vacuum ultraviolet region) assigned to a π → π* transition. aip.org

The introduction of a butyl group at the 3-position is anticipated to have a modest effect on the electronic spectrum. Alkyl groups are known to cause a small bathochromic (red) shift in the λmax of conjugated systems. pressbooks.pub This is due to the electron-donating inductive effect of the alkyl group, which can slightly raise the energy of the highest occupied molecular orbital (HOMO) and lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for electronic transitions.

Therefore, for 2,5-Furandione, 3-butyl-, the following characteristics in its UV-Vis spectrum would be expected:

A weak absorption band corresponding to the n → π* transition, likely shifted to a slightly longer wavelength compared to unsubstituted maleic anhydride.

A strong absorption band at a shorter wavelength corresponding to the π → π* transition, also potentially showing a slight bathochromic shift.

It is important to note that these are predictions based on general principles of electronic spectroscopy. The actual absorption maxima and molar absorptivity values would need to be determined experimentally by recording the UV-Vis spectrum of a purified sample of 2,5-Furandione, 3-butyl- in a suitable solvent.

| Expected Electronic Transitions for 2,5-Furandione, 3-butyl- |

| Transition |

| n → π |

| π → π |

| Predicted Effect of 3-butyl Substituent |

| Effect |

| Bathochromic (red) shift |

X-Ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org If suitable single crystals of 2,5-Furandione, 3-butyl- can be obtained, X-ray diffraction analysis would provide invaluable information about its solid-state molecular conformation and intermolecular packing.

The key insights that could be gained from an X-ray crystal structure determination include:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule would be determined. This would reveal the planarity of the furan-2,5-dione ring and the conformation of the butyl substituent relative to the ring. The butyl chain, being flexible, may adopt a specific preferred conformation in the crystalline state.

Intermolecular Interactions: The analysis would elucidate the nature and geometry of intermolecular forces that stabilize the crystal lattice. These could include van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms and hydrogen atoms from the butyl group or the ring.

The process of obtaining a crystal structure involves growing a high-quality single crystal, collecting diffraction data using an X-ray diffractometer, solving the phase problem to generate an initial electron density map, and refining the atomic model to fit the experimental data. wikipedia.org

As of now, a published crystal structure for 2,5-Furandione, 3-butyl- is not available in the crystallographic databases. Therefore, the detailed solid-state structure remains to be experimentally determined.

| Information Obtainable from X-Ray Crystallography |

| Parameter |

| Bond lengths |

| Bond angles |

| Torsion angles |

| Conformation of the butyl group |

| Intermolecular interactions (e.g., C-H···O) |

| Unit cell dimensions |

| Crystal packing arrangement |

Computational Chemistry and Theoretical Investigations of 2,5 Furandione, 3 Butyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying organic molecules. nih.govmdpi.com DFT calculations would be pivotal in elucidating the fundamental properties of 2,5-Furandione, 3-butyl-. These calculations would involve selecting an appropriate functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger) to solve the Schrödinger equation approximately. mdpi.comresearchgate.net

Geometry Optimization and Conformational Landscapes

A primary step in any computational study is to determine the most stable three-dimensional structure of the molecule. For 2,5-Furandione, 3-butyl-, geometry optimization using DFT would identify the lowest energy arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Data from Geometry Optimization of 2,5-Furandione, 3-butyl- (Global Minimum) Note: The following values are placeholders to illustrate the type of data obtained from DFT calculations, as specific published data for this compound is unavailable.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C=O (carbonyl) | e.g., ~1.20 Å |

| C-O (ether) | e.g., ~1.37 Å | |

| C=C (ring) | e.g., ~1.35 Å | |

| C-C (butyl chain) | e.g., ~1.53 Å | |

| Bond Angle | O=C-C (ring) | e.g., ~125° |

| C-O-C (ring) | e.g., ~110° | |

| Dihedral Angle | C-C-C-C (butyl chain) | e.g., ~180° (anti) |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals, Electron Density Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. DFT calculations provide detailed information on the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comschrodinger.comresearchgate.net A small gap suggests the molecule is more reactive and can be easily excited. nih.gov

Analysis of the electron density distribution and the Molecular Electrostatic Potential (MEP) map would further illuminate the electronic landscape. The MEP map visualizes the charge distribution, with red regions indicating negative potential (electron-rich areas, e.g., around the carbonyl oxygens) and blue regions indicating positive potential (electron-poor areas), predicting sites for intermolecular interactions. researchgate.net

Table 2: Illustrative Electronic Properties of 2,5-Furandione, 3-butyl- from DFT Calculations Note: These are representative values. Specific calculations for this molecule are required for actual data.

| Property | Calculated Value |

| Energy of HOMO | e.g., -7.5 eV |

| Energy of LUMO | e.g., -1.8 eV |

| HOMO-LUMO Gap (ΔE) | e.g., 5.7 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT is widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. By performing frequency calculations on the optimized geometry, one can obtain the theoretical vibrational (infrared) spectrum. arxiv.orgarxiv.org The calculated frequencies correspond to specific vibrational modes (e.g., C=O stretch, C-H bend), and their intensities can also be predicted. substack.com These calculated frequencies are often systematically scaled to better match experimental results. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure, especially for complex molecules with overlapping signals.

Ab Initio and Semi-Empirical Methods for Molecular Property Predictions

Beyond DFT, other computational methods can be applied. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC), are derived directly from theoretical principles without empirical parameters. While computationally more demanding than DFT, high-level ab initio calculations can provide benchmark data for geometry and energy.

On the other end of the computational spectrum, semi-empirical methods (like PM3 or AM1) use parameters derived from experimental data to simplify calculations. Though less accurate, they are much faster and can be suitable for preliminary conformational searches of large molecules or for modeling systems where higher-level theory is computationally prohibitive.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical methods describe the static, optimized structure, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. mdpi.commdpi.com An MD simulation would model the atomic motions of 2,5-Furandione, 3-butyl- by solving Newton's equations of motion. This would typically be done in a simulated solvent environment (e.g., a box of water molecules) to mimic solution-phase behavior.

MD simulations can reveal how the butyl chain flexes and rotates at a given temperature, providing insight into the molecule's conformational flexibility and the accessibility of different reactive sites. It is also a powerful tool for studying how the molecule interacts with other molecules, such as solvents or potential reactants, by analyzing intermolecular forces and residence times. mdpi.com

Quantum Chemical Parameters for Reactivity Prediction (e.g., Chemical Hardness, Electrophilicity Index)

From the calculated HOMO and LUMO energies, several conceptual DFT-based reactivity descriptors can be derived to quantify the chemical behavior of 2,5-Furandione, 3-butyl-. researchgate.netmdpi.com These parameters provide a quantitative scale for reactivity.

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, hardness measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability. "Soft" molecules are generally more reactive. mdpi.com

Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2, this parameter measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η), this index quantifies the ability of a molecule to act as an electrophile. A higher value suggests a stronger electrophilic character. mdpi.com

These calculated indices would allow for a quantitative assessment of the reactivity of 2,5-Furandione, 3-butyl-, predicting its behavior in various chemical reactions.

Polymer Science and Materials Applications of 2,5 Furandione, 3 Butyl and Its Analogues

Homo- and Copolymerization Studies Involving Butylsuccinic Anhydride (B1165640) (or related furandiones)

The polymerization of 2,5-furandione, 3-butyl-, also known as butylsuccinic anhydride, and its analogs can be achieved through various mechanisms, including free radical polymerization, condensation polymerization, and ring-opening polymerization. These methods allow for the synthesis of a diverse range of polymeric structures with tailored properties.

Condensation Polymerization with Diols and Other Polyfunctional Monomers

Condensation polymerization, or polycondensation, is a widely used method to synthesize polyesters from dicarboxylic acids or their derivatives (like anhydrides) and diols. mdpi.comnih.gov Butylsuccinic anhydride can serve as a monomer in such reactions, reacting with diols to form polyesters with the butyl-substituted succinate (B1194679) unit in the polymer backbone.

The reaction typically proceeds by the nucleophilic attack of the hydroxyl group of the diol on one of the carbonyl carbons of the anhydride ring, leading to the ring opening and the formation of an ester linkage and a carboxylic acid group. This newly formed carboxylic acid can then react with another diol molecule, continuing the polymerization process. This process is often carried out at elevated temperatures to drive the removal of the condensation byproduct, typically water. mdpi.com

A variety of diols can be used, including aliphatic diols (e.g., 1,4-butanediol, 1,6-hexanediol) and aromatic diols, to produce polyesters with different properties. mdpi.comwhiterose.ac.uk For example, polyesters based on 2,5-furandicarboxylic acid (a related furan (B31954) derivative) and various diols have been synthesized using different polycondensation techniques. researchgate.net Enzymatic polycondensation, using lipases as catalysts, has also been employed for the synthesis of poly(alkylene succinate)s from succinic anhydride and diols under milder conditions. mdpi.com

Functional poly(ester-anhydride)s with pendant groups have been synthesized through the polycondensation of functionalized succinate derivatives. researchgate.net For instance, new functional poly(ester-anhydride)s with allyl pendant groups in the side chains were obtained by polycondensation of sebacic acid and a carboxyl-terminated oligo(3-allyloxy-1,2-propylene succinate). researchgate.net This demonstrates the versatility of using substituted succinic acid derivatives to create functional polymers.

Table 2: Examples of Diols Used in Condensation Polymerization with Succinic Anhydride Analogs

| Diol | Resulting Polymer Type | Reference |

|---|---|---|

| 1,4-Butanediol | Aliphatic Polyester | mdpi.com |

| Ethylene Glycol | Aliphatic Polyester | rsc.org |

| 1,6-Hexanediol | Aliphatic Polyester | mdpi.com |

| Isosorbide | Amorphous Polyester with high Tg | researchgate.net |

Ring-Opening Polymerization (ROP) of Anhydrides and Derivatives

Ring-opening polymerization (ROP) is another important route for the synthesis of polyesters from cyclic anhydrides. While the homopolymerization of succinic anhydride itself via ROP is challenging, it can be copolymerized with epoxides in what is known as ring-opening copolymerization (ROCOP). rsc.org This process is an atom-economical method for producing polyesters. rsc.org

In ROCOP, both the epoxide and the anhydride rings are opened and incorporated into the polymer chain, leading to an alternating polyester structure. This reaction is typically catalyzed by metal-based catalysts, such as zinc complexes. mdpi.com For example, the ROCOP of cyclohexene oxide and various cyclic anhydrides, including succinic anhydride, has been successfully catalyzed by bimetallic scorpionate zinc catalysts. mdpi.com

The mechanism involves the coordination of the monomers to the metal center, followed by nucleophilic attack and ring-opening. The properties of the resulting polyester can be tuned by the choice of epoxide and anhydride monomers. While specific studies on the ROP or ROCOP of 3-butyl-2,5-furandione are limited, it is expected to behave similarly to other substituted succinic anhydrides in these reactions. The butyl substituent would likely influence the reactivity of the monomer and the properties of the resulting polymer.

The reaction of succinic anhydride with the amino group of acrylamides also proceeds via a ring-opening mechanism, indicating the susceptibility of the anhydride ring to nucleophilic attack, a key step in ROP. researchgate.net

Synthesis of Functional Polymers with Butyl-Substituted Succinic Anhydride Moieties in the Backbone or Side Chain

Functional polymers containing butyl-substituted succinic anhydride moieties can be synthesized through several strategies, allowing for the incorporation of this functional group into either the polymer backbone or as a pendant side chain.

Incorporation into the Polymer Backbone: As discussed in the condensation polymerization section (6.1.2), 3-butyl-2,5-furandione can be directly used as a monomer with diols or other polyfunctional monomers to create polyesters where the butyl-succinate unit is an integral part of the main chain. The properties of these polymers would be influenced by the presence of the butyl side group along the backbone.

Incorporation as a Side Chain (Grafting): A common method for introducing succinic anhydride functionalities as side chains is through the grafting of maleic anhydride onto a pre-existing polymer, followed by a reaction that introduces the butyl group, or by using a pre-functionalized monomer. For example, poly(butylene succinate) has been functionalized by grafting maleic anhydride onto it in a reactive melt-mixing process. nih.gov Similarly, butyl rubber has been chemically modified with maleic anhydride. mdpi.comresearchgate.net

Another approach involves the synthesis of polymers from alkenyl succinic anhydrides, where the alkenyl portion is polymerized with other vinyl monomers. google.com This results in a copolymer where the succinic anhydride group is attached to the polymer backbone via an alkyl chain. google.com A similar strategy could be employed with a butyl-alkenyl succinic anhydride monomer.

Furthermore, polymers with pendant hydroxyl groups can be modified with succinic anhydride to introduce carboxylic acid functionality. nih.gov This carboxylic acid group could then be further reacted to introduce a butyl group. For instance, a polylactide copolymer with pendant hydroxyl groups was reacted with succinic anhydride to yield a carboxylic acid functionalized copolymer. nih.gov

Advanced Materials Development from Furandione-Derived Polymers

Polymers derived from 2,5-furandione, 3-butyl- and its analogs can be utilized in the development of advanced materials, such as polymer blends and composites, where their specific chemical functionalities can be exploited.

Polymer Blends and Composites (e.g., with inorganic or organic fillers)

Polymers containing succinic anhydride moieties are particularly useful as compatibilizers in immiscible polymer blends and as coupling agents in polymer composites. The anhydride group is reactive towards hydroxyl and amine groups, which are often present on the surface of fillers or at the chain ends of other polymers like polyamides. researchgate.net

In polymer blends, the addition of a copolymer containing butylsuccinic anhydride can improve the interfacial adhesion between the two immiscible polymer phases, leading to a finer morphology and enhanced mechanical properties. For example, maleic anhydride-grafted poly(butylene succinate-co-adipate) has been used as a reactive additive to compatibilize blends of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) and poly(butylene succinate-co-adipate) (PBSA). mdpi.com The anhydride groups can react with the terminal groups of the other polymers, forming graft copolymers at the interface that act as emulsifiers.

In polymer composites, polymers with succinic anhydride groups can act as coupling agents to improve the adhesion between the polymer matrix and inorganic or organic fillers. For instance, poly(butylene succinate) grafted with maleic anhydride (PBS-g-MAH) has been used as a reactive compatibilizer for PBS filled with pistachio shell flour. nih.gov The anhydride groups can form covalent bonds with the hydroxyl groups on the surface of the lignocellulosic filler, leading to improved stress transfer from the matrix to the filler and, consequently, better mechanical properties of the composite.

Table 3: Applications of Succinic Anhydride-Functionalized Polymers in Blends and Composites

| Application | Functional Polymer | Role of Anhydride Group | Outcome | Reference |

|---|---|---|---|---|

| Polymer Blend Compatibilization | Maleic anhydride-grafted poly(butylene succinate-co-adipate) (PBSA-g-MAH) | Reacts with terminal groups of blend components (PHBV and PBSA) | Improved interfacial adhesion and mechanical properties | mdpi.com |

| Polymer Composite Coupling Agent | Poly(butylene succinate) grafted with maleic anhydride (PBS-g-MAH) | Forms covalent bonds with hydroxyl groups of pistachio shell flour | Enhanced compatibility and mechanical properties of the composite | nih.gov |

| Polymer Blend Compatibilization | Butyl rubber grafted with maleic anhydride (IIR-g-MA) | Enhances compatibility with polar polymers like Nylon-6 | Improved impact modification | researchgate.net |

Microstructural Characterization of Polymers Derived from Furandione Monomers

The primary microstructural aspects of interest for these polymers include the determination of copolymer composition and monomer sequencing, the analysis of stereoregularity, and the characterization of their crystalline structure and morphology. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental in elucidating the chemical structure and connectivity within the polymer chains. Concurrently, techniques like X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are utilized to investigate the solid-state arrangement and surface characteristics of these materials.

Copolymer Composition and Monomer Sequencing

In the case of copolymers derived from 2,5-furandione, 3-butyl- and other monomers, determining the precise composition and the sequence of the monomer units along the polymer chain is critical. This is because the distribution of monomers can significantly influence the polymer's thermal, mechanical, and chemical properties. For instance, an alternating copolymer of styrene and maleic anhydride exhibits distinct properties compared to a random copolymer of the same monomers universiteitleiden.nl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for quantifying copolymer composition and gaining insights into monomer sequencing.

¹H NMR Spectroscopy: By integrating the signals corresponding to specific protons of each monomer unit, the molar ratio of the monomers in the copolymer can be accurately determined. For example, in a copolymer of a 3-alkyl-2,5-furandione with styrene, the characteristic signals of the aromatic protons of styrene and the protons of the alkyl chain on the furandione ring can be used for quantification. The ¹H NMR spectrum of a poly(styrene-alt-maleic anhydride) copolymer, a close analogue, clearly shows distinct peaks for the phenyl and backbone protons, allowing for compositional analysis researchgate.net.

¹³C NMR Spectroscopy: This technique provides detailed information about the carbon backbone and side chains. The chemical shifts of the carbonyl carbons in the furandione ring and the carbons in the comonomer can be sensitive to the sequence of the neighboring monomer units (i.e., dyad and triad sequences). This allows for the determination of the degree of alternation or randomness in the copolymer chain. For instance, studies on the grafting of maleic anhydride onto polyethylene and polypropylene have utilized ¹³C NMR to identify the specific sites of attachment and the structure of the grafts universiteitleiden.nl.

Table 1: Illustrative ¹H NMR Chemical Shifts for a Hypothetical Copolymer of 2,5-Furandione, 3-butyl- and Styrene.

| Proton Type | Typical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Aromatic Protons (Styrene) | 6.5 - 7.5 | Protons on the phenyl ring of the styrene unit. |

| Backbone Methine Proton (Styrene) | 2.0 - 3.0 | Proton on the main chain adjacent to the phenyl group. |

| Backbone Protons (Furandione) | 3.0 - 4.0 | Protons on the furanone ring. |

| Butyl Side Chain Protons (Furandione) | 0.8 - 1.8 | Protons of the CH₃, CH₂, and CH groups of the butyl side chain. |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and sensitive technique for identifying functional groups present in the polymer. In copolymers of 3-butyl-2,5-furandione, the characteristic absorption bands of the anhydride group are of particular interest. The symmetric and asymmetric stretching vibrations of the C=O groups in the anhydride ring typically appear as two distinct bands. The position of these bands can be influenced by the local chemical environment, providing qualitative information about the copolymer structure.

Table 2: Characteristic FTIR Absorption Bands for Polymers Containing Maleic Anhydride Units (Analogue to 2,5-Furandione).

| Functional Group | Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Anhydride C=O | 1850 - 1800 and 1780 - 1740 | Asymmetric and symmetric stretching |

| C-O-C Stretch (Anhydride) | 1200 - 1300 | Stretching |

| Alkyl C-H Stretch | 2850 - 2960 | Stretching |

| Aromatic C-H Stretch (if comonomer is styrene) | 3000 - 3100 | Stretching |

| Aromatic C=C Stretch (if comonomer is styrene) | 1450 - 1600 | Stretching |

Stereoregularity

The stereochemistry of the polymer chain, or tacticity, can have a profound impact on its physical properties, particularly crystallinity and melting point. For polymers derived from monosubstituted furandiones, different stereochemical arrangements (isotactic, syndiotactic, or atactic) are possible.

NMR Spectroscopy: High-resolution NMR is the primary technique for determining the tacticity of polymers. The chemical shifts of backbone carbons and protons can be sensitive to the relative stereochemistry of adjacent monomer units. By analyzing the fine structure of the NMR signals, the relative abundance of different tactic sequences (e.g., mm, mr, rr triads) can be quantified.

Crystalline Structure and Morphology

The arrangement of polymer chains in the solid state determines whether the material is amorphous, semi-crystalline, or crystalline. This, in turn, dictates many of its macroscopic properties, such as stiffness, strength, and thermal stability.

X-ray Diffraction (XRD): XRD is the most common technique for determining the crystallinity of polymers. Amorphous polymers produce broad, diffuse scattering patterns, while crystalline or semi-crystalline materials exhibit sharp diffraction peaks at specific angles. The position and intensity of these peaks can be used to identify the crystal structure and calculate the degree of crystallinity. For example, XRD has been used to characterize the formation of ionomers in maleic anhydride-grafted EPDM, where changes in peak intensities indicated changes in crystallinity elsevierpure.com.

Table 3: Hypothetical XRD Data for a Semi-Crystalline Polymer Derived from a 3-Alkyl-2,5-Furandione Analogue.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity | Miller Indices (hkl) - Illustrative |

|---|---|---|---|

| 15.2 | 5.82 | Medium | (110) |

| 20.8 | 4.27 | High | (200) |

| 23.5 | 3.78 | Low | (210) |

Electron Microscopy (SEM and TEM): These techniques provide direct visualization of the polymer's surface morphology and internal structure.

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography of the polymer. It can reveal information about the size and shape of spherulites (crystalline superstructures) and the presence of any phase separation in polymer blends pressbooks.pubazom.com.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and can be used to observe the internal morphology of the polymer, such as the arrangement of crystalline lamellae within spherulites. Sample preparation for TEM is more complex, often requiring the preparation of very thin films azooptics.com. The STEM-in-SEM method has also been shown to be effective for analyzing the morphology of polymer systems researchgate.net.

Thermal Analysis (Differential Scanning Calorimetry - DSC): While primarily a thermal analysis technique, DSC is also used to assess crystallinity. The heat of fusion (ΔH_f) measured during the melting of a semi-crystalline polymer is directly proportional to its degree of crystallinity. The glass transition temperature (Tg), which is also determined by DSC, is influenced by the degree of crystallinity researchgate.netbham.ac.uk. Studies on blends of PEEK and PEI have shown that semicrystalline samples can exhibit double glass transition temperatures donga.ac.kr.

Table 4: Illustrative Thermal Properties of Polymers Derived from Alkyl-Substituted Cyclic Anhydrides.

| Polymer System | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Degree of Crystallinity (%) |

|---|---|---|---|

| Poly(styrene-co-maleic anhydride) | 120 - 160 | Amorphous | N/A |

| Maleic anhydride grafted Polypropylene | ~0 | 160 - 170 | 30 - 50 |

| Hypothetical poly(3-butyl-2,5-furandione) | Dependent on tacticity and thermal history | Dependent on tacticity and thermal history | Dependent on tacticity and thermal history |

Applications As an Organic Synthesis Intermediate

Utilization in the Synthesis of Complex Natural Products and Heterocyclic Compounds

While specific examples detailing the use of 3-butyl-2,5-furandione in the total synthesis of complex natural products are not extensively documented in publicly available literature, the maleic anhydride (B1165640) scaffold is a cornerstone in the construction of cyclic and heterocyclic systems. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, frequently employs maleic anhydride and its derivatives as dienophiles. zbaqchem.commnstate.edu In this context, 3-butyl-2,5-furandione can be envisioned as a dienophile in [4+2] cycloaddition reactions to construct intricate molecular frameworks found in various natural products. organic-chemistry.orgzbaqchem.com The butyl substituent can play a crucial role in directing the stereoselectivity of the cycloaddition, offering a handle for controlling the spatial arrangement of substituents in the resulting cyclic adduct.

The furanone ring system, inherent to 3-butyl-2,5-furandione, is a common motif in numerous biologically active natural products. researchgate.net Synthetic strategies often involve the modification of such furanone precursors. The reactivity of the anhydride allows for ring-opening reactions with various nucleophiles, leading to a diverse range of functionalized derivatives that can be further elaborated into more complex heterocyclic structures. For instance, reaction with amines or alcohols would yield maleamic acid or maleate ester derivatives, respectively, which can then undergo further cyclization reactions to form nitrogen- or oxygen-containing heterocycles.

The synthesis of fused polyheterocyclic compounds, which are prevalent in natural alkaloids and other bioactive molecules, can be achieved through cycloaddition reactions involving heteroaromatic N-ylides and electron-deficient olefins like maleimides (derived from maleic anhydrides). mdpi.com By analogy, 3-butyl-2,5-furandione could serve as a precursor to the corresponding butyl-substituted maleimide, which could then participate in [3+2] cycloaddition reactions to generate complex polyheterocyclic scaffolds.

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials. tcichemicals.comwikipedia.org These reactions are of great interest in medicinal chemistry and drug discovery for the rapid generation of libraries of structurally diverse compounds.

While specific MCRs involving 3-butyl-2,5-furandione are not prominently reported, the reactivity of the maleic anhydride core suggests its potential participation in such transformations. For instance, in Passerini and Ugi reactions, which are prominent isocyanide-based MCRs, a carbonyl compound is a key reactant. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com Although maleic anhydride itself is not a simple ketone or aldehyde, its derivatives or reaction intermediates could potentially engage in these types of reactions.

More plausibly, 3-butyl-2,5-furandione could participate in MCRs that involve a Michael addition step. The electron-deficient double bond of the maleic anhydride moiety is susceptible to nucleophilic attack, a common feature in many MCRs. The diversity of the resulting molecular scaffolds would be enhanced by the presence of the butyl group, which can influence the solubility and conformational properties of the products.

The general principle of MCRs is to achieve molecular complexity in a single step, and the bifunctional nature of 3-butyl-2,5-furandione (an electrophilic double bond and a reactive anhydride) makes it a promising candidate for the design of novel MCRs to generate diverse heterocyclic and carbocyclic scaffolds.

Precursor in the Development of Fine Chemicals (excluding specific drug/agrochemical product names)

Maleic anhydride is a crucial building block in the chemical industry for the production of a wide range of fine chemicals, including unsaturated polyester resins, plasticizers, and coatings. terchemicals.comthechemco.comalphachem.biz By extension, 3-butyl-2,5-furandione serves as a valuable precursor for fine chemicals where the incorporation of a butyl group is desired to tailor the material's properties.

The anhydride functionality is readily opened by alcohols to form mono- and diesters. These esters can be used as plasticizers, imparting flexibility to polymers. The butyl group in this context would increase the hydrophobicity and potentially the compatibility with certain polymer matrices.

In the realm of polymer chemistry, 3-butyl-2,5-furandione can be used as a monomer in copolymerization reactions. For example, it can be copolymerized with other vinyl monomers to produce polymers with anhydride side chains. These anhydride groups can be subsequently reacted with nucleophiles to modify the polymer's properties or to attach other functional molecules. The butyl group would contribute to a lower glass transition temperature and increased solubility of the resulting polymer in nonpolar solvents.

Furthermore, hydrogenation of the furan-2,5-dione ring can lead to succinic anhydride derivatives, which are also important intermediates in the synthesis of various fine chemicals. The presence of the butyl group would be carried through these transformations, leading to a family of butyl-substituted fine chemicals with specific physical and chemical properties.

Table 1: Potential Applications of 3-butyl-2,5-furandione as a Precursor to Fine Chemicals

| Class of Fine Chemical | Role of 3-butyl-2,5-furandione | Potential Influence of the Butyl Group |

| Unsaturated Polyester Resins | As a comonomer to introduce cross-linking sites. | Modifies flexibility, hydrophobicity, and curing characteristics. |

| Plasticizers | As a precursor to butyl-substituted maleate or succinate (B1194679) esters. | Enhances compatibility with nonpolar polymers and increases plasticizing efficiency. |

| Copolymers | As a monomer in addition or condensation polymerization. | Lowers the glass transition temperature and increases solubility in organic solvents. |

| Surfactants | As a starting material for the synthesis of amphiphilic molecules. | The butyl group provides the hydrophobic tail. |

Anhydride-Derived Linkers and Building Blocks in Advanced Organic Synthesis

The anhydride group of 3-butyl-2,5-furandione is a versatile functional handle for the creation of linkers and building blocks in advanced organic synthesis. sigmaaldrich.com Anhydrides react readily with nucleophiles such as amines and alcohols to form stable amide and ester bonds, respectively. This reactivity is harnessed in the development of linkers for various applications, including bioconjugation and materials science. researchgate.netresearchgate.net

In bioconjugation, for instance, a molecule containing a primary amine can be linked to a derivative of 3-butyl-2,5-furandione to form a maleamic acid. This structure can then be further modified or attached to other molecules. The butyl group can serve to increase the lipophilicity of the linker, which can be advantageous for applications involving cell membranes or hydrophobic proteins.

The ring-opening of the anhydride can also be utilized to create bifunctional building blocks. For example, reaction with an amino alcohol would result in a molecule containing both an amide and an ester linkage, with a carboxylic acid at one end and a hydroxyl group at the other, providing orthogonal handles for further synthetic transformations.

Moreover, substituted maleimides, which can be synthesized from the corresponding maleic anhydrides, are widely used as chemical probes and linkers. researchgate.netresearchgate.net The butyl-substituted maleimide derived from 3-butyl-2,5-furandione could be employed in thiol-maleimide "click" chemistry to selectively label proteins or other biomolecules. The butyl group could modulate the photophysical properties of fluorescent probes or influence the binding affinity of the linked molecule.

Future Research Directions and Methodological Advances for 2,5 Furandione, 3 Butyl

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles necessitates the development of synthetic routes that are not only efficient but also environmentally benign. For 2,5-Furandione, 3-butyl-, future research is anticipated to move beyond traditional synthetic methods towards more sustainable alternatives.

One promising avenue is the utilization of bio-based feedstocks. For instance, the synthesis of maleic anhydride (B1165640) from furfural, a derivative of agricultural waste, has been demonstrated using vanadium phosphorous oxide (VPO) catalysts. chemistryviews.org Future investigations could adapt this approach for 2,5-Furandione, 3-butyl- by exploring the catalytic conversion of butyl-substituted furfural or related bio-derived platform molecules. The development of catalysts that can efficiently perform both the oxidation of the furan (B31954) ring and the introduction or preservation of the butyl group will be a key challenge.

Another area of focus is the development of catalytic systems that operate under milder reaction conditions, reducing energy consumption and waste generation. This includes the exploration of novel metal catalysts and organocatalysts that can facilitate the synthesis with high atom economy. The use of flow microreactor systems, which has been shown to enable a more efficient and sustainable synthesis of tertiary butyl esters, could also be adapted for the production of 2,5-Furandione, 3-butyl-, offering better control over reaction parameters and potentially higher yields. researchgate.net

| Synthetic Approach | Potential Feedstock | Key Research Focus |

| Bio-based Conversion | Butyl-substituted furfural | Development of selective oxidation catalysts |

| Catalytic Synthesis | Alkynes and carbon monoxide | Design of efficient and recyclable catalysts |

| Flow Chemistry | Various starting materials | Optimization of reactor design and reaction conditions |

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Moving beyond conventional synthesis, the exploration of unconventional reaction pathways and novel catalytic systems could unlock new possibilities for the production of 2,5-Furandione, 3-butyl-.

One such pathway involves the C3-alkylation of furan derivatives. Research into the Ru(0)-catalyzed C3-alkylation of furfural derivatives in continuous flow systems has shown promise. nih.gov Adapting this methodology to introduce a butyl group at the C3 position of a suitable furan precursor, followed by oxidation to the furandione, could offer a regioselective route to the target molecule.

Palladium-catalyzed reactions have also been instrumental in the synthesis of maleic anhydride derivatives. The Pd-catalyzed oxidative dicarbonylation of alk-1-ynes presents a potential route to substituted maleic anhydrides. researchgate.net Future work could investigate the application of this method using a butyl-substituted alkyne to directly synthesize 2,5-Furandione, 3-butyl-. The development of more robust and cost-effective catalysts, potentially using non-noble metals, will be crucial for the industrial viability of such processes. frontiersin.org

The use of organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to facilitate the synthesis of maleic anhydrides from furanones. acs.org Investigating the scope of this reaction for the synthesis of 3-alkyl-substituted furandiones could provide a metal-free and milder alternative to traditional methods.

| Reaction Pathway | Catalytic System | Potential Advantages |

| C3-Alkylation of Furans | Homogeneous Ru(0) catalysts | High regioselectivity, potential for continuous flow |

| Oxidative Dicarbonylation | Palladium-based catalysts | Direct synthesis from simple precursors |

| Furanone to Anhydride Conversion | Organocatalysts (e.g., DBU) | Metal-free, milder reaction conditions |

Integration of Computational and Experimental Methodologies for Predictive Design